molecular formula C24H18F2N2O5S B2927231 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866813-53-8

2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2927231
CAS No.: 866813-53-8
M. Wt: 484.47
InChI Key: VSBYCOCAPQCHRM-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-4-one class, characterized by a bicyclic core with a ketone group at position 2. Key structural features include:

  • 6-Fluoro substituent: Enhances metabolic stability and modulates electronic properties.
  • N-(4-Fluorophenyl)acetamide side chain: Introduces polarity and influences target binding through fluorinated aromatic interactions.

Its design aligns with efforts to optimize pharmacokinetics and target engagement in therapeutic contexts, such as kinase inhibition or antimicrobial activity.

Properties

IUPAC Name

2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O5S/c1-33-18-7-9-19(10-8-18)34(31,32)22-13-28(21-11-4-16(26)12-20(21)24(22)30)14-23(29)27-17-5-2-15(25)3-6-17/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBYCOCAPQCHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name R3 Substituent R6 Substituent Acetamide Substituent Key Properties
Target Compound 4-Methoxybenzenesulfonyl Fluoro N-(4-Fluorophenyl) Enhanced solubility (methoxy), moderate CYP3A4 inhibition
2-{3-[(4-Fluorophenyl)Sulfonyl]-6-Methyl-4-Oxo-Quinolinyl}-N-(2-Methoxyphenyl)Acetamide () 4-Fluorobenzenesulfonyl Methyl N-(2-Methoxyphenyl) Reduced solubility (methyl at R6), higher logP; potent EGFR inhibition
N-(3,4-Difluorophenyl)-2-[6-Fluoro-3-(4-Methylbenzoyl)-4-Oxo-Quinolin-1-yl]Acetamide () 4-Methylbenzoyl Fluoro N-(3,4-Difluorophenyl) Increased lipophilicity (benzoyl), improved blood-brain barrier penetration
4-(1-Acetamido-2-((N,4-Dimethylphenyl)Sulfonamido)Ethyl)Benzyl-7-Chloro-1-Cyclopropyl-6-Fluoro-4-Oxo-Quinoline-3-Carboxylate () (N,4-Dimethylphenyl)Sulfonamido Fluoro N/A (carboxylate ester) Broad-spectrum antibacterial activity (chloro, cyclopropyl)

Key Findings from Comparative Studies

Substituent Effects on Solubility and Bioavailability

  • The 4-methoxybenzenesulfonyl group in the target compound improves aqueous solubility compared to the 4-fluorobenzenesulfonyl () and 4-methylbenzoyl () groups, which increase logP values by 0.3–0.5 units .
  • The N-(4-fluorophenyl) acetamide in the target compound reduces hepatic clearance (t₁/₂ = 4.2 hrs in rat models) relative to N-(3,4-difluorophenyl) (t₁/₂ = 3.1 hrs), likely due to reduced oxidative metabolism .

Pharmacodynamic Profiles

  • Target Compound : Moderate inhibition of CYP3A4 (IC₅₀ = 8.2 μM) compared to stronger inhibition by the 4-fluorobenzenesulfonyl analog (IC₅₀ = 3.5 μM) .
  • The 4-methylbenzoyl derivative () shows 2.5-fold higher affinity for kinase targets (e.g., JAK2, Kd = 12 nM) due to hydrophobic interactions .

Antimicrobial and Anticancer Activity

  • The carboxylate ester derivative () exhibits potent activity against Staphylococcus aureus (MIC = 0.5 μg/mL), attributed to the 7-chloro and 1-cyclopropyl groups disrupting bacterial topoisomerases .
  • The target compound’s 6-fluoro and 4-methoxybenzenesulfonyl groups confer selective antiproliferative effects in breast cancer cell lines (IC₅₀ = 1.8 μM in MCF-7) .

Biological Activity

The compound 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide (CAS No: 866813-53-8) is a synthetic organic molecule characterized by a quinoline core structure. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including fluorine and methoxy groups, enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C24H18F2N2O5S
  • Molecular Weight : 484.47 g/mol

Structural Features

The compound contains:

  • A quinoline core , known for its ability to interact with various biological targets.
  • Fluorine atoms , which can enhance lipophilicity and biological activity.
  • A methoxybenzenesulfonyl group , which may influence solubility and reactivity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the quinoline core.
  • Functionalization through methods such as Suzuki–Miyaura coupling.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The quinoline structure is known to modulate enzyme activities, potentially leading to therapeutic effects in various diseases.

Therapeutic Applications

Research indicates that this compound may be effective in treating conditions such as:

  • Inflammatory diseases
  • Cancer
  • Neurological disorders

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits:

  • Antimicrobial activity against various pathogens.
  • Anti-inflammatory effects , potentially through inhibition of pro-inflammatory cytokines.

In Vivo Studies

Preliminary in vivo studies suggest that the compound may:

  • Reduce tumor growth in animal models.
  • Exhibit neuroprotective effects in models of neurodegeneration.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-fluoro-3-methoxybenzenesulfonyl chlorideContains a sulfonyl group; lacks quinoline corePrimarily used as a reagent in organic synthesis
3-fluoro-4-methoxybenzenesulfonyl chlorideSimilar sulfonyl group; different fluorine positionUsed in similar synthetic pathways but less biologically active
N-(4-chlorophenyl)-N'-(2-hydroxyphenyl)ureaUrea derivative; different functional groupsEngages different biological targets compared to quinoline derivatives

The uniqueness of this compound lies in its specific combination of functional groups and the quinoline structure, enhancing its biological activity compared to other similar compounds.

Study 1: Anticancer Activity

A study investigating the anticancer properties of the compound found that it significantly inhibited the proliferation of cancer cell lines in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest.

Study 2: Anti-inflammatory Effects

Another study highlighted the anti-inflammatory effects of the compound, showing a reduction in inflammatory markers in animal models of arthritis. This suggests potential for therapeutic use in chronic inflammatory conditions.

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